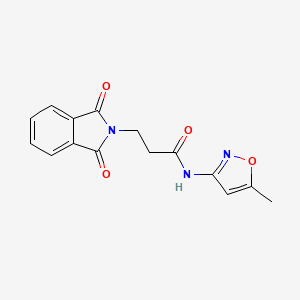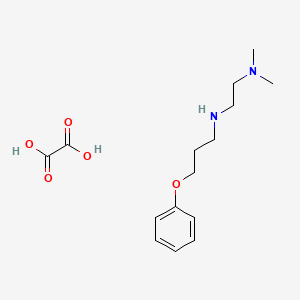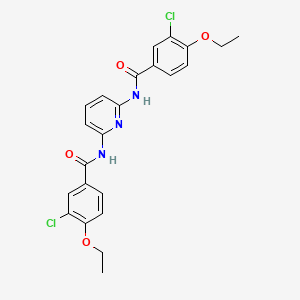
4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate
Übersicht
Beschreibung
4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of chromene derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have suggested that it may exert its biological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Furthermore, 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate exhibits various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Furthermore, 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate has been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential as a photosensitizer in photodynamic therapy. Furthermore, its ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for anticancer drug development. However, one of the limitations of using 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate is its relatively low solubility in water, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate. One potential direction is to investigate its potential as an antifungal agent. Furthermore, its ability to modulate oxidative stress and inflammation makes it a promising candidate for the development of drugs for various diseases, including neurodegenerative disorders and cardiovascular diseases. Another potential direction is to explore its potential as a photosensitizer in photodynamic therapy, particularly in combination with other therapeutic modalities. Finally, further studies are needed to elucidate the exact mechanism of action of 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate and its interaction with cellular targets.
Wissenschaftliche Forschungsanwendungen
4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in drug development. It has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Studies have also demonstrated its potential as an antifungal agent. Furthermore, 4-benzoylbenzyl 2-oxo-2H-chromene-3-carboxylate has been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment modality for cancer and other diseases.
Eigenschaften
IUPAC Name |
(4-benzoylphenyl)methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O5/c25-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)15-28-23(26)20-14-19-8-4-5-9-21(19)29-24(20)27/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPDWUVNLRBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-dimethoxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4164500.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-(propionylamino)benzamide](/img/structure/B4164506.png)
![3-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164512.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]acetamide](/img/structure/B4164536.png)
![4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]amino}carbonyl)phenyl acetate](/img/structure/B4164539.png)
![6-ethyl-3-(methylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4164552.png)
![1-[3-(4-iodophenoxy)propyl]-1H-benzimidazole](/img/structure/B4164558.png)

![N'-[3-(5-isopropyl-2-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164568.png)

![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-furamide](/img/structure/B4164575.png)
![1-{4-[2-(benzyloxy)phenoxy]butoxy}-2,5-pyrrolidinedione](/img/structure/B4164579.png)

![1-[2-(3-nitrophenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4164593.png)